Barium hydride (BaH2)

Vue d'ensemble

Description

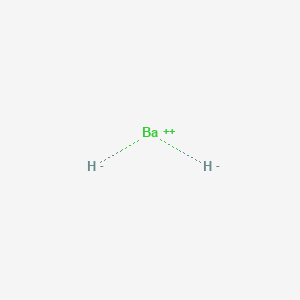

Barium hydride is a chemical compound with the formula BaH₂. It appears as a white to gray crystalline solid and is known for its reactivity with water and oxygen. This compound is primarily used in industrial applications and research settings due to its strong reducing properties and ability to release hydrogen gas.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium hydride can be synthesized by reacting elemental barium with hydrogen gas at elevated temperatures, typically between 150-200°C: [ \text{Ba} + \text{H}_2 \rightarrow \text{BaH}_2 ] This direct synthesis method is the most common approach to producing barium hydride .

Industrial Production Methods: In industrial settings, barium hydride is produced using similar methods but on a larger scale. The reaction is conducted in specialized reactors that can maintain the necessary temperature and pressure conditions to ensure efficient production.

Types of Reactions:

Oxidation: Barium hydride reacts readily with oxygen to form barium oxide and hydrogen gas: [ \text{BaH}_2 + \text{O}_2 \rightarrow \text{BaO} + \text{H}_2 ]

Hydrolysis: It reacts with water to produce barium hydroxide and hydrogen gas: [ \text{BaH}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + 2\text{H}_2 ]

Reaction with Acids: Barium hydride reacts with acids to form barium salts and hydrogen gas: [ \text{BaH}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2 ]

Common Reagents and Conditions:

Oxygen: For oxidation reactions.

Water: For hydrolysis reactions.

Hydrochloric Acid: For reactions with acids.

Major Products Formed:

- Barium Oxide (BaO)

- Barium Hydroxide (Ba(OH)₂)

- Barium Chloride (BaCl₂)

- Hydrogen Gas (H₂)

Applications De Recherche Scientifique

Hydrogen Storage and Transport

Hydride Ion Conductivity

Barium hydride exhibits remarkable hydride ion conductivity, making it a candidate for hydrogen transport applications. At elevated temperatures (around 630 °C), BaH₂ demonstrates hydride ion conductivity of approximately , which is significantly higher than that of conventional proton conductors . This property is essential for developing solid-state hydrogen storage systems and electrochemical devices where efficient hydrogen transport is crucial.

Solid-State Hydrogen Storage

BaH₂ can release hydrogen gas when heated, making it a potential material for solid-state hydrogen storage. Its high hydrogen content (about 3.7% by weight) allows for improved safety and higher gravimetric capacity compared to traditional hydrogen storage methods. However, challenges remain regarding its high decomposition temperature and the efficiency of absorption-desorption cycles.

Electrochemical Applications

Electrolyte Material

The ionic nature of BaH₂ positions it as a promising electrolyte material in electrochemical applications. Its ability to facilitate fast ionic transport can enhance the performance of batteries and fuel cells. Research indicates that BaH₂ could serve as an effective ionically conducting electrolyte in devices requiring rapid hydrogen transport .

Catalysis

Ammonia Synthesis

Barium hydride has been shown to act as a catalyst in ammonia synthesis processes. When combined with nickel (Ni), BaH₂ enhances the catalytic activity for ammonia production, achieving comparable results to more traditional catalysts like Cs–Ru/MgO at lower temperatures . The presence of BaH₂ significantly reduces the activation energy required for nitrogen activation and subsequent hydrogenation to ammonia .

Nitrogen Activation

Recent studies have indicated that BaH₂ can facilitate nitrogen activation through a chemical looping process. This involves exposing BaH₂ to nitrogen followed by hydrogen, leading to the formation of a superionic mixed compound that exhibits enhanced mobility of both hydrides and imides, thus improving catalytic efficiency .

Materials Science

Structural Phase Transitions

The structural properties of BaH₂ are also of interest in materials science. It undergoes a phase transition from an orthorhombic to a hexagonal structure at elevated temperatures, which affects its ionic conductivity and other physical properties . Understanding these transitions can inform the design of new materials with tailored properties for specific applications.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | BaH₂ |

| Molar Mass | 139.34 g/mol |

| Density | 4.16 g/cm³ |

| Hydride Ion Conductivity | 0.2 S/cm at 630 °C |

| Hydrogen Content | ~3.7% by weight |

Case Studies

- Hydrogen Storage Research : Studies using neutron spectroscopy have explored the diffusion pathways of hydride ions in BaH₂, revealing significant insights into its potential as a solid-state hydrogen storage medium .

- Catalytic Ammonia Synthesis : Experimental investigations have demonstrated that BaH₂ synergizes with nickel to catalyze ammonia synthesis effectively under mild conditions, showcasing its utility in sustainable nitrogen activation technologies .

- Electrochemical Device Development : Research has focused on integrating BaH₂ into electrochemical systems to enhance ionic transport efficiency, paving the way for advanced fuel cell technologies .

Mécanisme D'action

The mechanism by which barium hydride exerts its effects involves the release of hydrogen gas through various reactions. For example, in ammonia synthesis, barium hydride facilitates the activation and hydrogenation of nitrogen to form ammonia. The process involves the formation of intermediate species, such as [N-H], which are then hydrogenated to produce ammonia, regenerating the hydride species and forming a catalytic cycle .

Comparaison Avec Des Composés Similaires

- Calcium Hydride (CaH₂)

- Strontium Hydride (SrH₂)

- Magnesium Hydride (MgH₂)

Comparison:

- Calcium Hydride (CaH₂): Similar to barium hydride, calcium hydride is used as a reducing agent and hydrogen source. barium hydride is more reactive due to the larger atomic size of barium.

- Strontium Hydride (SrH₂): Strontium hydride shares similar properties with barium hydride but is less commonly used in industrial applications.

- Magnesium Hydride (MgH₂): Magnesium hydride is widely studied for hydrogen storage applications due to its high hydrogen content and relatively low cost. barium hydride offers faster ionic conduction and higher reactivity.

Barium hydride stands out due to its unique combination of high reactivity, strong reducing properties, and efficient ionic conduction, making it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

barium(2+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQMQIZFKTCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-09-3 | |

| Record name | Barium hydride (BaH2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydride (BaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Barium hydride (BaH2) enhance the catalytic activity of metals like Nickel and Cobalt in ammonia synthesis?

A: The research indicates a strong synergistic effect between Barium hydride (BaH2) and these metals [, ]. Kinetic studies demonstrate that the addition of BaH2 drastically reduces the activation energy required for the reaction. This suggests that BaH2, with its hydridic nature (H-), plays a crucial role in nitrogen activation and subsequent hydrogenation to ammonia on the metal surface.

Q2: Can you elaborate on the proposed mechanism of action for Barium hydride (BaH2) in these catalytic systems?

A: While further research is needed to fully elucidate the mechanism, the studies suggest that BaH2 promotes the formation of a nitrogen-hydrogen intermediate species ([N-H]) on the catalyst surface after nitrogen fixation [, ]. This intermediate is then further hydrogenated by the hydride (H-) from BaH2, leading to the formation of ammonia (NH3) and regeneration of the active catalyst. This cycle allows for continuous ammonia production.

Q3: What are the implications of the lower activation energy observed with Barium hydride (BaH2) promoted catalysts?

A: The significantly lower activation energy achieved with these catalysts means that ammonia synthesis can potentially occur at much lower temperatures compared to traditional methods [, ]. This translates to a considerable reduction in energy consumption, making the process more environmentally friendly and cost-effective.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.